Methyl 9,10-dihydroxyoctadecanoate
Overview
Description
Methyl 9,10-dihydroxystearate is a chemical compound with the molecular formula C₁₉H₃₈O₄. It is a methyl ester derivative of 9,10-dihydroxystearic acid, a fatty acid. This compound is known for its applications in various industrial and scientific fields, particularly in the synthesis of surfactants and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9,10-dihydroxystearate is typically synthesized through the dihydroxylation of methyl oleate. The process involves the use of hydrogen peroxide (H₂O₂) as an oxidant and a tungsten-based catalyst such as phosphotungstic acid (H₃PW₁₂O₄₀). The reaction proceeds in the absence of a phase transfer agent, and the optimal concentration of hydrogen peroxide is crucial for achieving high yields .
Industrial Production Methods: In industrial settings, the production of methyl 9,10-dihydroxystearate involves continuous flow processes. Methyl oleate is first epoxidized using aqueous hydrogen peroxide, followed by acid-catalyzed hydrolysis to yield methyl 9,10-dihydroxystearate. The process is optimized for high conversion rates and selectivity, with the use of green oxidants and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions: Methyl 9,10-dihydroxystearate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and catalysts like phosphotungstic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids such as azelaic acid and pelargonic acid.
Reduction: Methyl oleate and other reduced forms.
Substitution: Various substituted esters and derivatives
Scientific Research Applications
Methyl 9,10-dihydroxystearate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and lubricants.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, ester lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 9,10-dihydroxystearate involves its interaction with various molecular targets. In the presence of hydrogen peroxide and a tungsten-based catalyst, the compound undergoes dihydroxylation, forming peroxo-phosphotungstate anions. These anions facilitate the dihydroxylation of methyl oleate, leading to the formation of methyl 9,10-dihydroxystearate. The recyclability of the catalyst and the optimal concentration of hydrogen peroxide are crucial for the efficiency of this reaction .
Comparison with Similar Compounds
Methyl oleate: The precursor to methyl 9,10-dihydroxystearate.
9,10-dihydroxystearic acid: The parent compound of the methyl ester.
Methyl 9,10-epoxystearate: An intermediate in the synthesis of methyl 9,10-dihydroxystearate.
Uniqueness: Methyl 9,10-dihydroxystearate is unique due to its specific dihydroxylation pattern, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in green chemistry make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl 9,10-dihydroxyoctadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITHLQKJQSKUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880895 | |
Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-01-1 | |
Record name | Methyl 9,10-dihydroxystearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9,10-dihydroxyoctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 9,10-dihydroxystearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 9,10-dihydroxyoctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main products obtained from the oxidative cleavage of methyl 9,10-dihydroxystearate?
A1: The oxidative cleavage of methyl 9,10-dihydroxystearate yields azelaic acid methyl ester and pelargonic acid as the primary products. [] This reaction is of interest as it utilizes oxygen as a cost-effective and environmentally friendly oxidant. []
Q2: How does the reaction of osmium tetroxide with unsaturated lipids like methyl oleate differ from its reaction with methyl 9,10-dihydroxystearate?
A2: Osmium tetroxide reacts with unsaturated lipids like methyl oleate, forming diesters of osmic acid where two fatty acid molecules are linked through one osmium tetroxide molecule. [] This reaction is utilized for fixing biological material. [] Interestingly, when reacting with methyl 9,10-dihydroxystearate, which is already a saturated compound, the reaction requires an alkaline environment (0.25 N NaOH in methanol) for the formation of the osmate diester. []
Q3: Can methyl 9,10-dihydroxystearate be produced from methyl oleate? If so, what are the key reaction steps?
A3: Yes, methyl 9,10-dihydroxystearate can be synthesized from methyl oleate. One method involves a two-step process: epoxidation of methyl oleate followed by hydrolysis. [] Alternatively, a direct, high-yield (99%) synthesis can be achieved using hydrogen peroxide and a tungsten-based catalyst. [] Another approach involves Os-catalyzed oxidation of methyl oleate using an oxygen/aldehyde system, which yields methyl 9,10-dihydroxystearate as a by-product alongside monomethyl azelate and pelargonic acid. []
Q4: How stable is methyl 9,10-dihydroxystearate under simulated gastric conditions?
A4: Studies have shown that methyl 9,10-dihydroxystearate remains relatively stable under simulated gastric conditions, unlike other oxidized lipid models like methyl 9,10-epoxystearate and linoleate hydroperoxides, which undergo significant degradation. [] This stability suggests that ingested methyl 9,10-dihydroxystearate might pass through the stomach relatively unchanged.
Q5: What are some applications of methyl 9,10-dihydroxystearate derivatives?
A5: Cyclic acetals derived from methyl 9,10-dihydroxystearate show potential as new lubricants sourced from vegetable oils. [] This highlights the potential of using this compound as a building block for creating bio-based and potentially more sustainable alternatives to traditional lubricants.
Q6: How is methyl 9,10-dihydroxystearate oxidized under high pressure and temperature?
A6: Oxidation of methyl 9,10-dihydroxystearate with a 30% hydrogen peroxide solution under high pressure (110-145 kg/cm2) and temperature (138-155 °C) results in a high degree of oxidation (80% or more). [] This process generates a mixture of mono- and dibasic acids, with succinic and adipic acids obtained in good yield. []
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